molecular formula C20H14N2O3 B4947372 (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1-naphthoate

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1-naphthoate

Cat. No.: B4947372
M. Wt: 330.3 g/mol
InChI Key: IMBKQDWRFVWEMJ-UHFFFAOYSA-N
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Description

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1-naphthoate is a heterocyclic compound that features both an oxadiazole ring and a naphthoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1-naphthoate typically involves the formation of the oxadiazole ring followed by esterification with 1-naphthoic acid. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. This is followed by esterification with 1-naphthoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1-naphthoate can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl and naphthoate groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce various hydroxylated derivatives.

Scientific Research Applications

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1-naphthoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1-naphthoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties.

    Naphthoate esters: Compounds with the naphthoate ester group, which may have similar physical and chemical properties.

Uniqueness

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1-naphthoate is unique due to the combination of the oxadiazole ring and the naphthoate ester. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c23-20(17-12-6-10-14-7-4-5-11-16(14)17)24-13-18-21-22-19(25-18)15-8-2-1-3-9-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBKQDWRFVWEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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